6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-7(8)9-3-6(5)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOIBVJXQOOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-42-7 | |
| Record name | 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-6-chloropyridine with various aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-6-chloropyridine with formaldehyde and formic acid under reflux conditions to form the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often utilize high-yielding and scalable processes. These methods may involve the use of catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the synthesis of various imidazopyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Functionalized imidazopyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit critical pathways involved in cancer cell proliferation. For instance, certain derivatives have shown promising results as inhibitors of Aurora kinases, which are essential for cell division and are often overexpressed in various cancers. A study demonstrated that modifications at the C6 position significantly enhanced the potency of these compounds against Aurora-A and Aurora-B kinases, with some derivatives exhibiting IC50 values in the nanomolar range .
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been documented against a range of bacterial strains. Compounds within this class have shown increased activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups at specific positions has been correlated with enhanced antibacterial activity. For example, studies indicate that modifications at the C5 and C3 positions lead to improved effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory capabilities. Research suggests that it can inhibit inflammatory responses in various cellular models, including those associated with obesity and retinal ischemia. The compound's ability to modulate transcription factors like Nrf2 and NF-κB positions it as a potential therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Key observations include:
- Chlorine Substitution: The introduction of chlorine at the C6 position generally enhances biological activity.
- Methyl Groups: The presence of methyl groups at C2 or C5 positions can further increase potency.
- Functional Group Variation: Alterations in functional groups attached to the imidazo ring can significantly affect the compound's interaction with biological targets .
Case Studies
Case Study 1: Aurora Kinase Inhibition
A specific derivative of this compound was evaluated for its ability to inhibit Aurora kinases. The study reported an IC50 value of 7.5 nM for Aurora-A kinase, indicating potent activity that may be leveraged in the development of cancer therapies targeting this pathway .
Case Study 2: Antibacterial Efficacy
In a comparative study on antibacterial activity, various derivatives were tested against standard bacterial strains. Results indicated that compounds with both chlorine and methyl substitutions exhibited superior activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism is crucial for its potential therapeutic effects in central nervous system disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Type
The biological and physicochemical properties of imidazo-pyridines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Substituent and Structural Comparison
Notes:
- Positional Isomerism: Shifting the methyl group from position 2 to 3 (e.g., 7205-45-0 vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in 13577-71-4 enhances metabolic stability compared to methyl, but may reduce solubility .
- Halogen Variants : Bromine at position 6 (1638767-93-7) increases molecular weight and lipophilicity compared to chlorine .
Ring System Differences
The fusion position of the imidazole and pyridine rings ([4,5-b] vs. [4,5-c]) significantly impacts biological activity:
- Imidazo[4,5-b]pyridines (e.g., 13577-71-4) are more commonly associated with kinase inhibition, as seen in BET inhibitors like I-BET151, which binds BRD4 via its 3,5-dimethylisoxazole substituent .
- Imidazo[4,5-c]pyridines (e.g., 7205-42-7) are less explored but show promise in epigenetic modulation. For example, substituting the core with γ-carboline improved BRD4-binding affinity in derivatives .
Physicochemical Properties
Key Research Findings
Substituent Effects : Trifluoromethyl groups improve metabolic stability but may reduce solubility, whereas methyl groups enhance lipophilicity .
Core Modifications : Replacing the imidazo[4,5-c] core with γ-carboline in BET inhibitors increased BRD4 affinity by 10-fold, demonstrating the importance of scaffold optimization .
Safety Profile: Structural similarities to carcinogenic heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) warrant rigorous toxicity screening for new derivatives .
Biological Activity
6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a fused imidazole and pyridine ring system, characterized by the presence of chlorine and methyl substituents. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), SW620 (colon cancer), and others.
- IC50 Values : The compound showed IC50 values ranging from 1.8 μM to 3.2 μM against different tumor cell lines, indicating potent antiproliferative activity .
A notable study highlighted that the compound acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.8 - 3.2 | PARP inhibition |
| SW620 | 2.30 | Dual inhibition of Aurora-A/FLT3 |
| A549 | Not specified | Antiproliferative activity |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position enhances its activity significantly:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, etc.
- Activity Enhancement : The introduction of methyl groups at specific positions further increased its efficacy against bacterial strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation in models of retinal ischemia by inhibiting oxidative stress pathways associated with transcription factors like Nrf2 and NF-κB .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species Modulation : It modulates oxidative stress responses, contributing to its anti-inflammatory effects.
Case Studies
Several studies have been conducted to explore the efficacy of this compound in different biological contexts:
- Study on Cancer Cells : A comprehensive study demonstrated that this compound significantly inhibited cell growth in multiple human tumor cell lines, showcasing its potential as a lead compound for cancer therapy .
- Inflammation Model : In a model assessing retinal inflammation, the compound was effective in reducing inflammatory markers and improving cellular responses in human retinal pigment epithelial cells .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 2-bromo-5-fluoropyridine intermediates followed by halogenation (e.g., using Cl₂ or SOCl₂). Key steps include protecting reactive sites to avoid side products. For example, organometallic zinc-amine bases (e.g., Zn-TMP) enable selective halogenation at the 6-position . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol improves purity (>95%). Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities .
Q. How can vibrational spectra (IR/Raman) be interpreted to confirm the structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational modes. Compare experimental IR peaks (e.g., C-Cl stretch at ~650 cm⁻¹, aromatic C-H bends at 1200–1400 cm⁻¹) with computed spectra. Potential Energy Distribution (PED) analysis identifies dominant contributions (e.g., >80% for ring deformation modes). Discrepancies >10 cm⁻¹ suggest tautomerism or crystal packing effects .
Q. What analytical techniques are critical for characterizing regioselectivity in substituted derivatives?
- Methodological Answer : Use NMR to resolve regiochemical ambiguities. For example, H-H COSY and NOESY distinguish N-methyl (δ ~3.5 ppm) from chloro-substituted positions. C NMR chemical shifts for C-6 (δ ~140 ppm) and C-2 (δ ~125 ppm) confirm substitution patterns. X-ray crystallography provides definitive proof but requires high-quality single crystals grown via slow evaporation in DCM/hexane .
Advanced Research Questions
Q. How can computational models resolve contradictions between experimental and theoretical bond parameters in imidazo[4,5-c]pyridines?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-N vs. C-Cl) arise from basis set limitations or solvent effects. Re-optimize geometries using larger basis sets (e.g., 6-311++G(d,p)) and implicit solvent models (e.g., PCM for DMSO). Compare Mayer bond orders with experimental X-ray data. For example, a 0.02 Å deviation in C-Cl bonds may indicate lattice strain, requiring periodic DFT simulations .
Q. What strategies improve regioselectivity in glycosylation reactions of this compound?
- Methodological Answer : Regioselectivity depends on protecting groups and catalysts. Use 2,3,5-tri-O-benzoylribofuranosyl chloride with SnCl₄ catalysis to favor N-1 glycosylation (yield: 11% for N-1 vs. 8% for N-3). Alternatively, microwave-assisted conditions (100°C, 30 min) enhance N-1 selectivity by 20%. Deblock with NaOMe/MeOH to recover the free ribose moiety .
| Glycosylation Position | Yield (%) | Conditions |
|---|---|---|
| N-1 | 11 | SnCl₄, CH₂Cl₂, 0°C, 24 h |
| N-2 | 12 | Same as above |
| N-3 | 8 | Same as above |
Q. How do tautomeric equilibria impact the pharmacological activity of this compound derivatives?
- Methodological Answer : Tautomers (1H vs. 3H forms) exhibit distinct binding affinities. Use N NMR to quantify populations in DMSO-d₆ (e.g., 3H tautomer dominates at 70%). Docking studies (AutoDock Vina) with SSAO enzyme (PDB: 4ZPV) show the 3H form binds 3× tighter (ΔG = -9.2 kcal/mol) due to H-bonding with Glu412. Adjust pH to stabilize the bioactive tautomer .
Q. What methodologies address low brain:plasma ratios in pharmacokinetic studies of imidazo[4,5-c]pyridines?
- Methodological Answer : Improve CNS penetration by modifying logP (target: 2–3) via substituent engineering. Replace Cl with CF₃ (increases logP by 0.5) or add methyl groups. In vivo murine models show that 6-chloro-2,4-dimethyl analogs achieve a brain:plasma ratio of 0.3 vs. 0.1 for the parent compound. Use LC-MS/MS with deuterated internal standards for accurate quantification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data for anomeric protons in glycosylated derivatives?
- Methodological Answer : Downfield shifts (δ >7.5 ppm) in H NMR may indicate thione coordination or glycosylation at N-3. Compare with methylated analogs (e.g., 3-methyl derivative δ = 7.2 ppm) to assign positions. For ambiguous couplings (J < 3 Hz), synthesize isopropylidene-protected derivatives: Aδ >0.2 for isopropylidene methyls confirms β-ribofuranosyl configuration .
Q. Why do computational predictions of UV-Vis spectra sometimes deviate from experimental data?
- Methodological Answer : Solvent effects and electron correlation errors cause shifts. Use TD-DFT with CAM-B3LYP and explicit solvent molecules (e.g., 3 H₂O) to improve λmax accuracy. For 6-chloro-2-methyl derivatives, CAM-B3LYP predicts λmax = 290 nm (pH 11) vs. experimental 300 nm—a 10 nm gap resolved by including π-π stacking in the model .
Key Recommendations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
